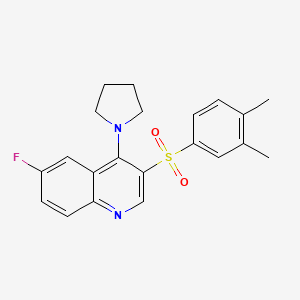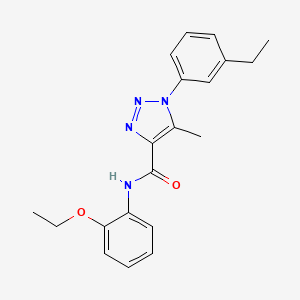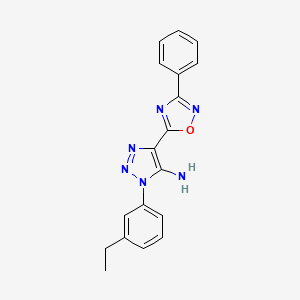
ethyl 4-(ethylsulfanyl)-6-methyl-2-oxo-1,2-dihydropyrimidine-5-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 4-(ethylsulfanyl)-6-methyl-2-oxo-1,2-dihydropyrimidine-5-carboxylate (EESM-ODPC) is an organosulfur compound that is widely used in the synthesis of a range of compounds. It is a versatile reagent that is used in a range of synthetic applications, such as the synthesis of pharmaceuticals, agrochemicals, and specialty chemicals. In addition, EESM-ODPC has also found applications in research, as a catalyst in enzymatic reactions and as a reagent in a variety of reactions.
科学研究应用
Ethyl 4-(ethylsulfanyl)-6-methyl-2-oxo-1,2-dihydropyrimidine-5-carboxylate has found numerous applications in scientific research, in particular in the fields of biochemistry, organic chemistry, and pharmaceutical chemistry. In biochemistry, it has been used as a reagent in the synthesis of a range of enzymes, such as proteases, lipases, and aminopeptidases. In organic chemistry, it has been used as a catalyst in the synthesis of a range of organic compounds, including aldehydes, ketones, and alcohols. In pharmaceutical chemistry, it has been used in the synthesis of a range of pharmaceuticals, such as antibiotics, antifungals, and antivirals.
作用机制
The mechanism of action of ethyl 4-(ethylsulfanyl)-6-methyl-2-oxo-1,2-dihydropyrimidine-5-carboxylate is not fully understood, however, it is believed to be related to its ability to act as a catalyst in a variety of reactions. It is believed that the compound acts as a Lewis acid, which helps to facilitate the formation of a new bond between two molecules. This bond can then be used to form a new molecule, or to catalyze a reaction.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound have not been fully studied. However, it is believed that the compound may have some effects on the metabolism of certain compounds, as well as on the activity of certain enzymes. In addition, it is possible that the compound may have some effects on the transport of certain molecules across cell membranes.
实验室实验的优点和局限性
Ethyl 4-(ethylsulfanyl)-6-methyl-2-oxo-1,2-dihydropyrimidine-5-carboxylate has a number of advantages for use in laboratory experiments. It is a versatile reagent that can be used in a variety of reactions, and it is relatively inexpensive and easy to obtain. In addition, the compound is relatively stable, and it can be stored for long periods of time without significant degradation. However, there are some limitations to the use of this compound in laboratory experiments. The compound is not very soluble in water, and it can be difficult to dissolve in organic solvents. In addition, the compound can be toxic if inhaled or if it comes into contact with the skin.
未来方向
There are a number of potential future directions for the use of ethyl 4-(ethylsulfanyl)-6-methyl-2-oxo-1,2-dihydropyrimidine-5-carboxylate. One potential application is in the synthesis of new pharmaceuticals, as the compound has been used in the synthesis of a range of pharmaceuticals. In addition, the compound may have potential applications in the synthesis of agrochemicals, as it has been used in the synthesis of a range of agrochemicals. Finally, the compound may have potential applications in the field of biotechnology, as it has been used in the synthesis of a range of enzymes.
合成方法
Ethyl 4-(ethylsulfanyl)-6-methyl-2-oxo-1,2-dihydropyrimidine-5-carboxylate can be synthesized by a variety of methods, including the reaction of 4-ethylsulfanyl-6-methyl-2-oxo-1,2-dihydropyrimidine-5-carboxylic acid (ethyl 4-(ethylsulfanyl)-6-methyl-2-oxo-1,2-dihydropyrimidine-5-carboxylateA) with ethyl bromide in the presence of sodium hydroxide. The reaction is typically carried out in an aqueous medium, and the resulting product is a white solid. The reaction can also be carried out in the presence of other reagents, such as calcium chloride or sodium acetate, to provide higher yields.
属性
IUPAC Name |
ethyl 4-ethylsulfanyl-6-methyl-2-oxo-1H-pyrimidine-5-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O3S/c1-4-15-9(13)7-6(3)11-10(14)12-8(7)16-5-2/h4-5H2,1-3H3,(H,11,12,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFNAIJMFXZWIBU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(NC(=O)N=C1SCC)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![5-amino-1-{[(2,3-dimethylphenyl)carbamoyl]methyl}-N-(2-phenylethyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B6507383.png)

![1-(4-chlorophenyl)-4-[3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-5-amine](/img/structure/B6507393.png)
![N-benzyl-2-({2-oxo-1H,2H,5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}sulfanyl)acetamide](/img/structure/B6507400.png)
![2-({2-oxo-1H,2H,5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}sulfanyl)-N-(1,3-thiazol-2-yl)acetamide](/img/structure/B6507408.png)
![ethyl 4-methyl-2-{2-[(2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)sulfanyl]acetamido}-1,3-thiazole-5-carboxylate](/img/structure/B6507409.png)
![4-({[4-(trifluoromethyl)phenyl]methyl}sulfanyl)-1,2,5,6,7,8-hexahydroquinazolin-2-one](/img/structure/B6507426.png)
![3-chloro-N-[2-(dimethylamino)-2-(4-fluorophenyl)ethyl]benzamide](/img/structure/B6507428.png)
![4-fluoro-N-[2-(morpholin-4-yl)-2-(naphthalen-1-yl)ethyl]benzamide](/img/structure/B6507429.png)
![N-[2-(dimethylamino)-2-(furan-2-yl)ethyl]-N'-[3-(methylsulfanyl)phenyl]ethanediamide](/img/structure/B6507430.png)
![N'-[2-(dimethylamino)-2-(thiophen-2-yl)ethyl]-N-(5-methyl-1,2-oxazol-3-yl)ethanediamide](/img/structure/B6507441.png)